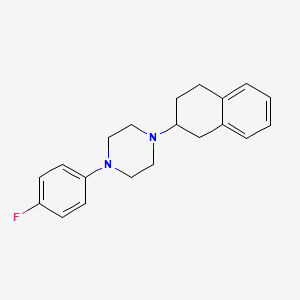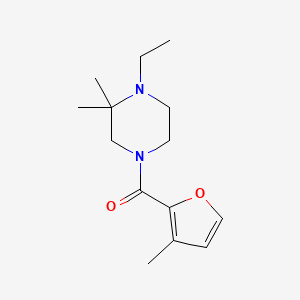![molecular formula C14H18ClNO2 B5301910 8-(3-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5301910.png)
8-(3-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and other characteristics. Unfortunately, specific information about the physical and chemical properties of “8-(3-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane” is not available in the sources I found .Applications De Recherche Scientifique
Synthesis of Spirotetramat
Spirotetramat is a second-generation insecticide known for its efficacy and safety for crops. The compound “8-(3-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane” serves as a key intermediate in its synthesis. The process involves catalytic hydrogenation, oxidation, and the Bucherer–Bergs reaction . Spirotetramat exhibits unique two-way internal absorption and transport properties, allowing it to be transported to any part of the plant, effectively preventing egg hatching and larval development of pests .
Asymmetric Synthesis
The asymmetric construction of spiro compounds, such as spiro[4.5]deca-6,9-dien-8-ones, which feature challenging vicinal quaternary carbons, can be facilitated by the compound . This is achieved through a Pd-catalyzed decarboxylative strategy, utilizing modular vinyl methylene cyclic carbonates and p-quinone methides as reaction partners . The process is notable for its room temperature operation and the generation of CO2 as the sole by-product .
Development of Novel Antibiotics and Anticancer Agents
The compound’s structural motif is valuable in the stereoselective synthesis of 1,6,9-trioxaspiro[4.5]decane ring systems. These systems are crucial for structure-activity relationship studies, potentially leading to novel antibiotics and selective anticancer agents .
Mécanisme D'action
Target of Action
The primary target of 8-(3-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane is the Receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a crucial component of the necroptosis signaling pathway, a type of programmed cell death . This pathway is involved in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases .
Mode of Action
The compound interacts with RIPK1 by inserting its benzyl groups into a deep hydrophobic pocket of the protein, forming T-shaped π–π interactions . This interaction inhibits the activity of RIPK1, thereby disrupting the necroptosis signaling pathway .
Biochemical Pathways
The inhibition of RIPK1 by 8-(3-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane affects the necroptosis signaling pathway . This pathway involves other proteins such as RIPK3 and the mixed lineage kinase domain-like protein (MLKL) pseudokinase . The disruption of this pathway can alleviate the symptoms of diseases associated with necroptosis .
Pharmacokinetics
The pharmacokinetic properties of 8-(3-chlorobenzyl)-1,4-dioxa-8-azaspiro[4The compound’s molecular weight is294.73 g/mol , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The inhibition of RIPK1 by 8-(3-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane disrupts the necroptosis signaling pathway . This disruption can prevent the progression of diseases associated with necroptosis, such as inflammatory, neurodegenerative, infectious, and malignant diseases .
Action Environment
The action, efficacy, and stability of 8-(3-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane can be influenced by various environmental factors. For instance, the compound’s Log Kow (KOWWIN v1.67 estimate) is 4.59 , suggesting that it is moderately lipophilic This property can affect its distribution within the body and its interaction with biological membranes.
Propriétés
IUPAC Name |
8-[(3-chlorophenyl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c15-13-3-1-2-12(10-13)11-16-6-4-14(5-7-16)17-8-9-18-14/h1-3,10H,4-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HANVYZGHQSYHHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3-Chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(1H-imidazol-1-yl)-1-[(1-pyridin-2-yl-1H-pyrrol-2-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B5301845.png)
![3-[4-(difluoromethoxy)phenyl]-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5301858.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5301862.png)
![1-phenyl-2-[(2-pyridinylmethyl)amino]-1-propanol hydrochloride](/img/structure/B5301866.png)
![7-[3-(3,4-dimethoxyphenyl)propanoyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5301873.png)
![4-[4-(4-methylbenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5301878.png)

![N-methyl-2-phenyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)ethanamine](/img/structure/B5301888.png)
![2-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5301894.png)
![4-amino-N-{2-[(2-fluorobenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B5301911.png)
![N-ethyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]-N-(4-pyridinylmethyl)acetamide](/img/structure/B5301919.png)
